3-(2-Bromo-5-methylphenyl)pentan-3-ol
Description
3-(2-Bromo-5-methylphenyl)pentan-3-ol is a brominated aromatic alcohol with the molecular formula C₁₂H₁₅BrO and a molecular weight of 271.15 g/mol (calculated). Structurally, it features a pentan-3-ol backbone substituted at the 3-position with a 2-bromo-5-methylphenyl group.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-(2-bromo-5-methylphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-8-9(3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
GOJGKZVWXKQNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)C)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-(2-Bromo-5-methylphenyl)pentan-3-ol with structurally related alcohols and brominated compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|---|
| This compound | Not available | C₁₂H₁₅BrO | 271.15 | Bromine, methyl, phenyl | ~3.5–4.0* |
| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | 102.17 | Methyl, hydroxyl | ~1.5† |
| 3-Methyl-1-pentanol | 589-35-5 | C₆H₁₄O | 102.17 | Methyl, hydroxyl | ~1.3† |
| 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol | Not available | C₁₅H₂₈O | 224.38 | Cyclopentenyl, methyl | ~3.0–3.5‡ |
Notes:
- logP Estimates: *The bromine and aromatic ring in this compound significantly increase lipophilicity compared to simpler alcohols . †Values for 2-methyl-3-pentanol and 3-methyl-1-pentanol are inferred from studies on analogous alcohols . ‡5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol, a fragrance-related compound, shares similar lipophilicity trends due to cyclic substituents .
Chromatographic Behavior
In micellar electrokinetic chromatography (MEKC), simple pentanols like pentan-3-ol exhibit lower retention factors due to moderate lipophilicity, whereas highly lipophilic compounds (e.g., butylbenzene) co-elute with micelle markers . This compound, with its bulky aromatic and bromine substituents, would likely show even higher retention and separation challenges, similar to α-pinene or myrcene in MEKC systems .
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